Telmisartan-d3

Bioanalysis LC-MS/MS Pharmacokinetics

Telmisartan-d3 is a deuterium-labeled (d3) analog of telmisartan, used exclusively as a stable isotope-labeled (SIL) internal standard for GC-MS or LC-MS/MS quantification. It corrects for matrix effects and extraction variability, ensuring FDA/EMA-compliant bioanalytical method validation. • Co-elutes with telmisartan; identical ionization and recovery. • Enables LLOQ of 50 pg/mL for high-sensitivity PK studies. • Supplied with full characterization for ANDA bioequivalence studies.

Molecular Formula C33H30N4O2
Molecular Weight 517.6 g/mol
CAS No. 1189889-44-8
Cat. No. B602563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelmisartan-d3
CAS1189889-44-8
Synonymsmethyl]-2-biphenylcarboxylic Acid-d3;  4’-[(1,4’-Dimethyl-2’-propyl[2,6’-bi-H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carboxylic Acid-d3;  4’-[[4-Methyl-6-(1-methyl-2-benzimidazolyl)-2-propyl-1-benzimidazolyl]
Molecular FormulaC33H30N4O2
Molecular Weight517.6 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
InChIInChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3
InChIKeyRMMXLENWKUUMAY-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





Telmisartan-d3: Deuterated Internal Standard for LC-MS/MS


Telmisartan-d3 (CAS 1189889-44-8) is a deuterium-labeled analog of telmisartan, an angiotensin II type 1 (AT1) receptor antagonist, wherein three hydrogen atoms on the N-methyl group are replaced with stable deuterium (d3) [1]. With a molecular formula of C33H27D3N4O2 and molecular weight of approximately 517.64 g/mol, this compound is chemically identical in structure and behavior to the unlabeled analyte [2]. It is exclusively intended for use as a stable isotope-labeled (SIL) internal standard (IS) in analytical workflows, primarily gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enable accurate and precise quantification of telmisartan in complex biological matrices [3]. Unlike the active pharmaceutical ingredient (API) used for therapeutic purposes, Telmisartan-d3 is a specialized analytical reagent designed to meet the stringent requirements of regulatory bioanalysis, including method validation and pharmacokinetic studies [4].

Why Telmisartan-d3 Cannot Be Substituted


In quantitative LC-MS/MS or GC-MS bioanalysis, the use of a stable isotope-labeled (SIL) internal standard is mandated to correct for inherent analytical variability. A generic substitution of Telmisartan-d3 with unlabeled telmisartan or a structurally related analog will fail because it cannot mimic the target analyte's behavior through complex sample preparation and ionization processes . Matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting biological components—can vary significantly between samples, leading to inaccurate quantification if not properly corrected [1]. A SIL analog like Telmisartan-d3, which co-elutes with the analyte and experiences identical matrix effects and extraction recovery, is essential for achieving the precision and accuracy required by regulatory guidelines from the FDA and EMA . Using a non-isotopic analog introduces differential behavior that compromises method reliability, as established in foundational bioanalytical literature [2].

Quantitative Evidence for Telmisartan-d3


Ultra-High Sensitivity Quantification in Human Plasma

An Agilent application note demonstrated that utilizing Telmisartan-d3 as an internal standard allowed for an LC-MS/MS assay with a lower limit of quantitation (LLOQ) of 50 pg/mL for telmisartan in human plasma, which is a ten-fold improvement in sensitivity over a previously reported method that achieved an LLOQ of 500 pg/mL [1]. The method employed MRM transitions of m/z 515.2→275.6 for telmisartan and m/z 518.4→279.2 for the internal standard [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Precision and Accuracy for Pharmacokinetic Studies

In a fully validated LC-MS/MS method for the simultaneous estimation of ramipril and telmisartan in human plasma, Telmisartan-d3 was used as the internal standard. The method achieved an LLOQ of 0.98 ng/mL for telmisartan and demonstrated excellent linearity over a wide concentration range of 0.98–800.0 ng/mL (r > 0.998) [1]. The intra- and inter-day precision and accuracy values met the acceptance criteria as per US FDA guidelines [1].

Method Validation Bioequivalence LC-MS/MS

Nonlinear Pharmacokinetics Elucidation in Preclinical Models

A peer-reviewed study by Minami et al. (2019) employed a stable isotope-IV method using a deuterated telmisartan internal standard (like Telmisartan-d3) to deconvolute the complicated nonlinear pharmacokinetics of orally administered telmisartan in rats [1]. This approach allowed researchers to distinguish and quantify the contributions of saturable absorption and first-pass metabolism to the observed non-linear systemic exposure [1].

Pharmacokinetics Stable Isotope Preclinical

High Isotopic Purity for Minimal Interference

Reputable commercial suppliers of Telmisartan-d3 provide product with a high chemical and isotopic purity, with some vendors specifying a purity of ≥99% for the sum of deuterated forms (d1-d3) and ≥99.5% overall purity for the intended labeled compound [1]. Low levels of unlabeled telmisartan in the internal standard are critical to avoid interference and ensure accurate quantification at the LLOQ .

Purity Isotopic Enrichment Quality Control

Optimized Mass Shift for MRM Transitions

The d3-labeling of Telmisartan-d3 results in a mass shift of +3.2 Da for the molecular ion (m/z 518.4) compared to unlabeled telmisartan (m/z 515.2) [1]. This specific mass difference is considered optimal for small-molecule LC-MS/MS analysis as it provides clear separation between analyte and IS peaks without risk of spectral overlap from natural isotope abundance, while also ensuring that the deuterated molecule behaves identically to the analyte during chromatography and ionization .

Mass Spectrometry MRM Isotopic Labeling

Comprehensive Regulatory Documentation Package

Several suppliers, including SynZeal and Pharmaffiliates, provide Telmisartan-d3 with a comprehensive set of characterization data compliant with regulatory guidelines [1][2]. This documentation is designed to support use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDAs) or commercial production [1]. The product can be used as a reference standard, and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1].

ANDAs Quality Control Regulatory Compliance

Key Applications of Telmisartan-d3


High-Sensitivity Assay Validation for Bioequivalence Studies

Telmisartan-d3 is the internal standard of choice for developing and validating bioanalytical methods for telmisartan in human plasma, particularly when high sensitivity is required. As demonstrated by an Agilent method achieving an LLOQ of 50 pg/mL, its use directly enables a 10-fold improvement in sensitivity compared to earlier methods [1]. This high sensitivity is crucial for accurately characterizing the pharmacokinetic profile of telmisartan in low-dose studies or in scenarios where plasma concentrations are expected to be minimal, such as in pediatric trials or for drugs with a long terminal half-life.

Regulatory-Compliant Bioequivalence Data for ANDAs

For generic drug manufacturers seeking FDA approval for a telmisartan formulation, demonstrating bioequivalence is a mandatory step. A validated LC-MS/MS method using Telmisartan-d3 as the internal standard, as published by Palakurthi et al. (2020), provides a proven template for this purpose [2]. The method's validated performance across a wide linear range (0.98–800.0 ng/mL) and its compliance with FDA guidelines for precision and accuracy ensure the generated data will meet the rigorous standards required for an Abbreviated New Drug Application (ANDA) [2].

ADME Profiling via Stable Isotope Methods

Telmisartan-d3 is an enabling tool for advanced preclinical research aimed at understanding complex pharmacokinetic phenomena. A study by Minami et al. (2019) highlights its use in a stable isotope-IV method to dissect the nonlinear oral pharmacokinetics of telmisartan in rats [3]. By using a deuterated internal standard, researchers were able to differentiate between the contributions of saturable absorption and first-pass metabolism, a level of mechanistic insight unattainable with conventional analytical approaches using only unlabeled drug [3].

Routine QC and Release Testing for API Manufacturing

In a commercial pharmaceutical manufacturing setting, robust and reproducible analytical methods are needed for quality control and batch release testing. Telmisartan-d3, supplied with comprehensive characterization data and potential traceability to pharmacopeial standards (USP/EP), is an ideal reference standard for these applications [4][5]. Its use in validated LC-MS/MS methods ensures accurate quantification of the API and related substances, supporting the consistent quality and safety of the final drug product in accordance with regulatory expectations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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